molecular formula C11H10O2S B8496019 3-Methyl-2-methylsulfanyl-chromen-4-one

3-Methyl-2-methylsulfanyl-chromen-4-one

Cat. No. B8496019
M. Wt: 206.26 g/mol
InChI Key: OUHNLCKHNFXCAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2-methylsulfanyl-chromen-4-one is a useful research compound. Its molecular formula is C11H10O2S and its molecular weight is 206.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-2-methylsulfanyl-chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-2-methylsulfanyl-chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Methyl-2-methylsulfanyl-chromen-4-one

Molecular Formula

C11H10O2S

Molecular Weight

206.26 g/mol

IUPAC Name

3-methyl-2-methylsulfanylchromen-4-one

InChI

InChI=1S/C11H10O2S/c1-7-10(12)8-5-3-4-6-9(8)13-11(7)14-2/h3-6H,1-2H3

InChI Key

OUHNLCKHNFXCAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C2C1=O)SC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution containing 2-mercapto-3-methyl-chromen-4-one (2.26 g, 11.76 mmol) and potassium carbonate (1.62 g, 11.76 mmol) in acetone (120 mL) was added iodomethane (807 μL, 12.93 mmol). The reaction stirred under nitrogen atmosphere at room temperature for 16 hours before being concentrated to yield a crude oil. The residue was taken up in water and adjusted to pH 7 with 5% HCl. The resulting aqueous layer was washed with ethyl acetate. The the organic layer was then washed with water and brine, dried over sodium sulfate, filtered, and concentrated to obtain the desired product as a yellow solid (1.95 g, 80% yield), which was taken on to the next step without further purification. 1H NMR (600 MHz, CDCl3): δ 8.21 (d, 1H, J=6.6 Hz), 7.61 (m, 1H), 7.38 (m, 2H), 2.66 (s, 3H), 2.09 (s, 3H).
Quantity
2.26 g
Type
reactant
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
807 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
80%

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